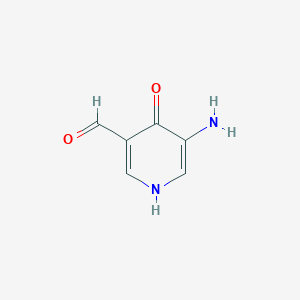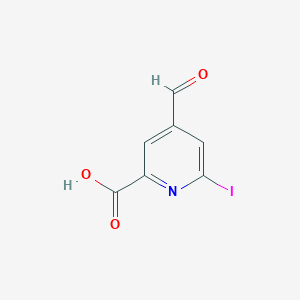
4-Formyl-6-iodopyridine-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Formyl-6-iodopyridine-2-carboxylic acid is a chemical compound with the molecular formula C7H4INO3 and a molecular weight of 277.02 g/mol . It is a pyridine derivative that contains both a formyl group and an iodine atom, making it a valuable compound in various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Formyl-6-iodopyridine-2-carboxylic acid typically involves the iodination of pyridine derivatives followed by formylation. One common method includes the use of iodine and a suitable oxidizing agent to introduce the iodine atom at the desired position on the pyridine ring. The formyl group can then be introduced using formylation reagents such as formic acid or formyl chloride under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination and formylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.
化学反应分析
Types of Reactions
4-Formyl-6-iodopyridine-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products Formed
Oxidation: 4-Carboxy-6-iodopyridine-2-carboxylic acid.
Reduction: 4-Hydroxymethyl-6-iodopyridine-2-carboxylic acid.
Substitution: 4-Formyl-6-azidopyridine-2-carboxylic acid.
科学研究应用
4-Formyl-6-iodopyridine-2-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: Employed in the development of biologically active compounds and pharmaceuticals.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4-Formyl-6-iodopyridine-2-carboxylic acid involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The formyl group can undergo nucleophilic addition reactions, while the iodine atom can participate in substitution reactions. These properties make it a versatile intermediate in organic synthesis .
相似化合物的比较
Similar Compounds
4-Iodo-pyridine-2-carboxylic acid: Similar structure but lacks the formyl group.
6-Iodo-pyridine-2-carboxylic acid: Similar structure but with the iodine atom at a different position.
4-Methoxy-pyridine-2-carboxylic acid: Similar structure but with a methoxy group instead of a formyl group.
Uniqueness
4-Formyl-6-iodopyridine-2-carboxylic acid is unique due to the presence of both a formyl group and an iodine atom on the pyridine ring. This combination of functional groups allows for a wide range of chemical transformations and applications, making it a valuable compound in synthetic chemistry and research .
属性
分子式 |
C7H4INO3 |
|---|---|
分子量 |
277.02 g/mol |
IUPAC 名称 |
4-formyl-6-iodopyridine-2-carboxylic acid |
InChI |
InChI=1S/C7H4INO3/c8-6-2-4(3-10)1-5(9-6)7(11)12/h1-3H,(H,11,12) |
InChI 键 |
OHVKPAXCRPAWMK-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=C(N=C1C(=O)O)I)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(2S,3R,4R,5R)-3-amino-5-(2,4-dioxopyrimidin-1-yl)-4-(2-methoxyethoxy)oxolan-2-yl]methyl benzoate](/img/structure/B14849415.png)


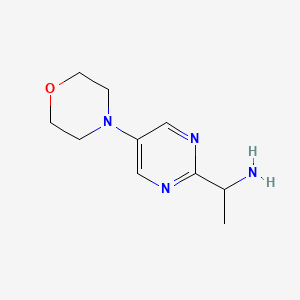
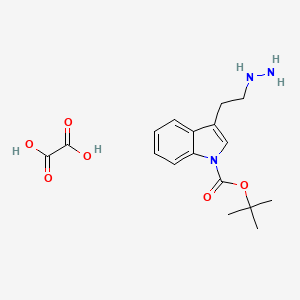
![2-(3-Chlorophenyl)-2,7-diazaspiro[4.5]decan-1-one hydrochloride](/img/structure/B14849455.png)
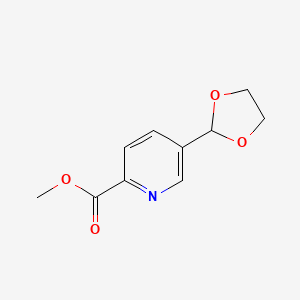
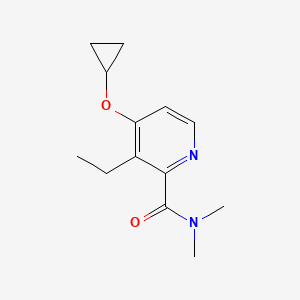
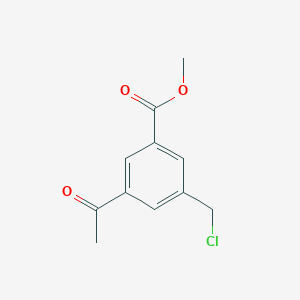
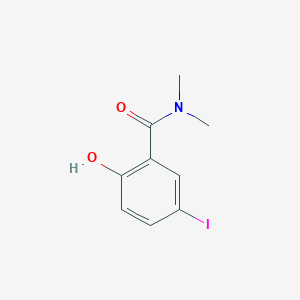
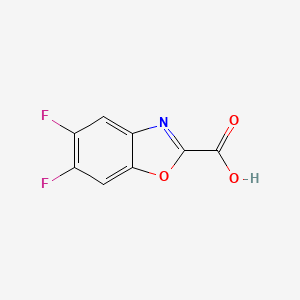

![5-chloro-N~2~-[4-(4-methylpiperazin-1-yl)phenyl]-N~4~-{[(2R)-oxolan-2-yl]methyl}pyrimidine-2,4-diamine](/img/structure/B14849492.png)
